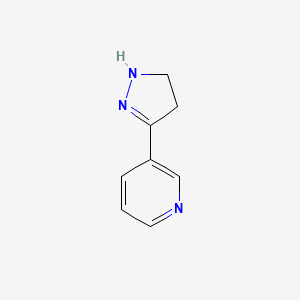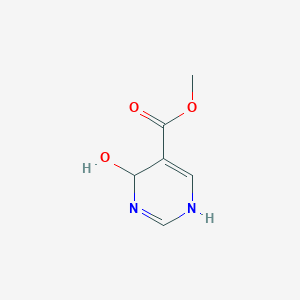
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. This compound is of significant interest due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate typically involves a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, urea, and a β-keto ester in the presence of an acid catalyst. For example, the reaction can be carried out using 4-methoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol with a few drops of concentrated hydrochloric acid, heated to reflux for several hours .
Industrial Production Methods: Industrial production of this compound can be achieved through similar multicomponent reactions, often optimized for higher yields and efficiency. Green chemistry approaches, such as using reusable and heterogeneous catalysts like Montmorillonite-KSF, have been developed to make the process more environmentally friendly .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate is commonly used for regioselective oxidation.
Reduction: Reductive agents like hydrogen gas or metal hydrides can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products:
- Oxidized derivatives with enhanced biological activities.
- Reduced derivatives with different pharmacological properties.
- Substituted pyrimidines with diverse functional groups for various applications.
Scientific Research Applications
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers and antioxidants.
Dihydropyrimidinones: Synthesized via the Biginelli reaction and known for their cytotoxic activities against various cancer cell lines.
Uniqueness: Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate stands out due to its specific combination of hydroxyl and carboxylate groups, which confer unique biological activities and make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3,5,9H,1H3,(H,7,8) |
InChI Key |
KUAXZYFVXXDMDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=NC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
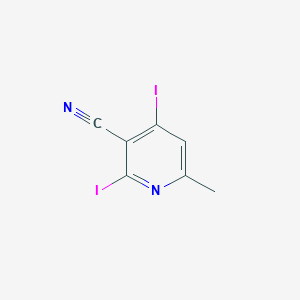
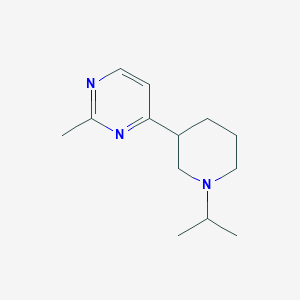
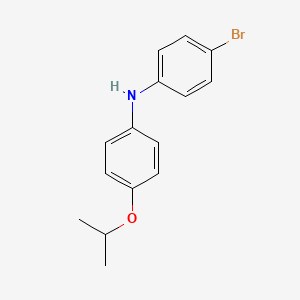
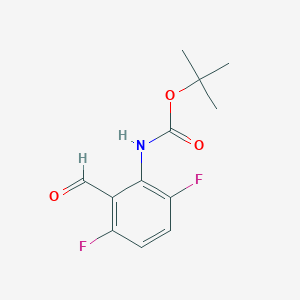
![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)



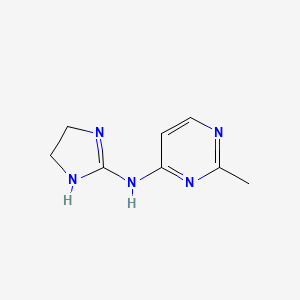
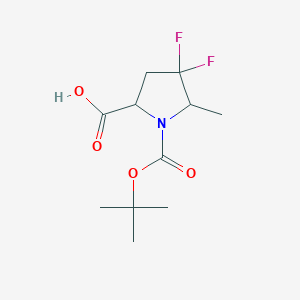
![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
